

2,6-Difluorobenzoyl isocyanate molecular structure and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,6-Difluorobenzoyl isocyanate

Cat. No.: B1586058

[Get Quote](#)

An In-depth Technical Guide to 2,6-Difluorobenzoyl Isocyanate

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **2,6-Difluorobenzoyl isocyanate**, a pivotal reagent in modern organic synthesis. It details the compound's molecular architecture, physicochemical characteristics, synthesis protocols, and core applications, with a particular focus on its role in the development of agrochemicals and pharmaceuticals. The information is structured to provide both foundational knowledge and actionable, field-proven insights for laboratory professionals.

Section 1: Chemical Identity and Molecular Architecture

2,6-Difluorobenzoyl isocyanate is a highly reactive organic compound valued for its utility as a fluorinated building block in chemical synthesis.^[1] Its reactivity is primarily dictated by the electrophilic isocyanate group and the electronic effects of the difluorinated benzene ring.

Molecular Formula: C₈H₃F₂NO₂^{[2][3]}

Molecular Weight: 183.11 g/mol ^{[2][3]}

CAS Number: 60731-73-9[2][3]

IUPAC Name: **2,6-difluorobenzoyl isocyanate**[3]

The structure consists of a central benzene ring substituted at the 1, 2, and 6 positions. A carbonyl isocyanate group (-C(=O)N=C=O) is attached at position 1, and fluorine atoms are located at positions 2 and 6. The two ortho-positioned fluorine atoms exert a strong electron-withdrawing inductive effect, which significantly increases the electrophilicity of the isocyanate's carbonyl carbon.[1] This heightened reactivity is fundamental to its synthetic applications, particularly in nucleophilic addition reactions.[1]

Caption: Molecular Structure of **2,6-Difluorobenzoyl isocyanate**.

Section 2: Physicochemical & Spectroscopic Profile

The compound is typically a white crystalline solid or oily liquid under standard conditions.[2][4][5] It is soluble in organic solvents like toluene and xylene but decomposes in the presence of water.[4][5] Due to its reactivity and sensitivity to heat, it requires storage in a freezer at temperatures below -20°C.[2][5][6]

Property	Value	Source(s)
Appearance	White Crystalline Solid	[2][7]
Melting Point	140-143.3 °C	[2][5][8]
Boiling Point	66 °C @ 0.2 mmHg	[1][2][5]
Density (estimate)	~1.32 - 1.47 g/cm³	[1][2]
Flash Point	81.5 °C	[2][5]
Refractive Index	~1.511	[1][2]
Vapor Pressure	0.137 mmHg @ 25°C	[2][5]
Storage Conditions	Freezer (-20°C)	[2][5][7]

Section 3: Synthesis and Mechanistic Rationale

The preparation of **2,6-Difluorobenzoyl isocyanate** is most commonly achieved through the reaction of 2,6-difluorobenzamide with oxalyl chloride.^{[4][5][9]} This method is effective for laboratory-scale synthesis. Alternative industrial methods may use reagents like triphosgene in continuous flow systems for improved safety and yield.^{[1][10]}

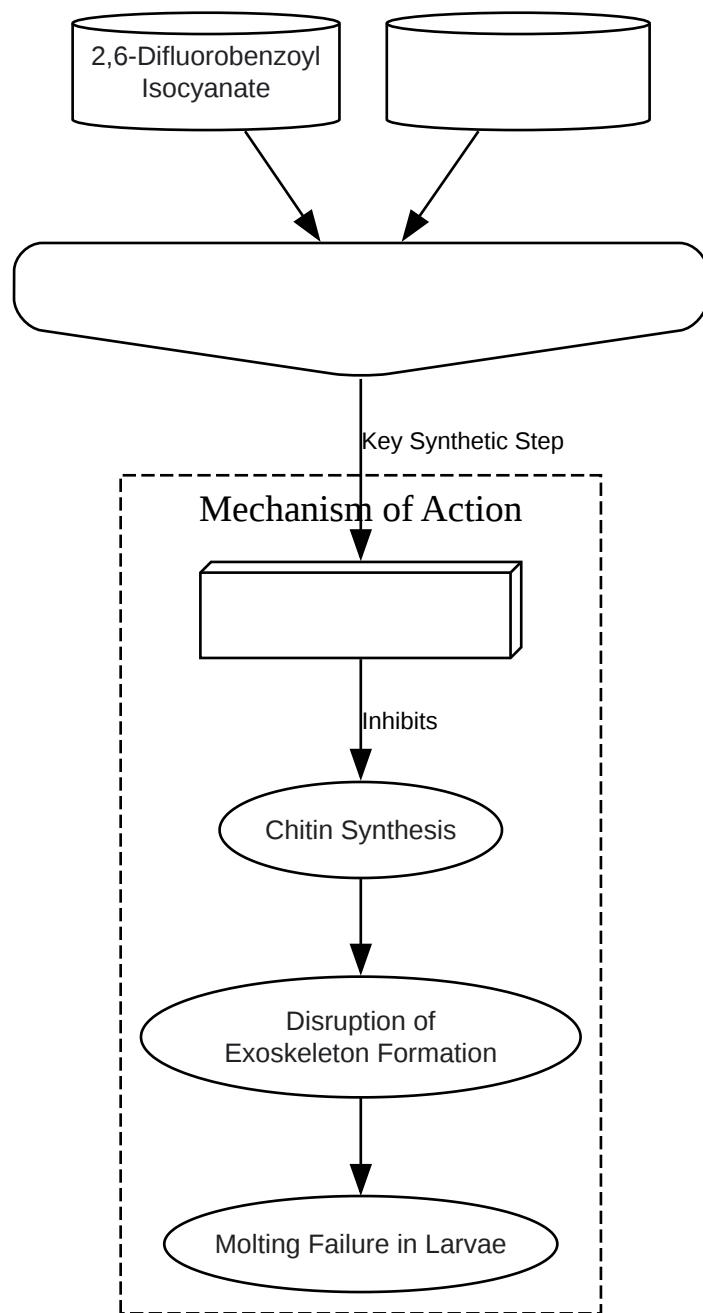
Protocol: Synthesis from 2,6-Difluorobenzamide and Oxalyl Chloride

This protocol is adapted from established laboratory procedures.^[9] The core of this reaction is the conversion of the amide functional group into a highly reactive isocyanate.

Step-by-Step Methodology:

- **Reagent Preparation:** In a dry reaction vessel equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-difluorobenzamide (1.0 eq) in an anhydrous aprotic solvent such as toluene.
 - **Causality:** Anhydrous conditions are critical to prevent the hydrolysis of both the oxalyl chloride reactant and the isocyanate product. Toluene is a suitable solvent due to its high boiling point and inertness to the reagents.
- **Reaction Initiation:** Add oxalyl chloride (1.1 eq) dropwise to the stirred solution at room temperature.
 - **Causality:** A slight excess of oxalyl chloride ensures the complete conversion of the amide. Dropwise addition is necessary to control the initial exothermic reaction and the rate of gas evolution (HCl and CO).
- **Reaction Progression:** After the addition is complete, heat the mixture to reflux (approximately 110°C for toluene) for several hours (typically 3-5 hours).
 - **Causality:** The elevated temperature is required to drive the reaction to completion. The progress can be monitored by the cessation of gas evolution. The reaction proceeds via the formation of an intermediate acyl chloride, which then undergoes rearrangement to form the isocyanate, liberating carbon monoxide and hydrogen chloride gas.

- Isolation and Purification: After the reaction is complete, cool the mixture to room temperature. Remove the solvent and any excess oxalyl chloride under reduced pressure using a rotary evaporator.
 - Causality: Removal of the solvent under vacuum leaves the crude product.
- Final Purification: Purify the remaining residue by vacuum distillation to yield the final product.^[9]
 - Causality: Vacuum distillation is essential as the compound has a high boiling point and may be sensitive to decomposition at atmospheric pressure. This step separates the desired isocyanate from non-volatile impurities.


Caption: Workflow for the synthesis of **2,6-Difluorobenzoyl isocyanate**.

Section 4: Core Applications in Agrochemical Synthesis

A primary and economically significant application of **2,6-Difluorobenzoyl isocyanate** is its role as a key intermediate in the synthesis of benzoylurea insecticides.^{[5][8]} These compounds, including commercial pesticides like lufenuron, hexaflumuron, and diflubenzuron, function as potent insect growth regulators.^{[4][10]}

Mechanism of Action: Benzoylurea insecticides act by inhibiting the synthesis of chitin, a crucial polymer that forms the insect exoskeleton.^{[1][10][11]} By disrupting this process, the insecticides interfere with the molting cycle, particularly in larval stages, leading to mortality. This specific mode of action provides a degree of selectivity, as vertebrates do not synthesize chitin.^[11]

The synthesis of these insecticides involves a nucleophilic addition reaction where the highly electrophilic isocyanate group of **2,6-Difluorobenzoyl isocyanate** reacts with the amino group of a substituted aniline.^{[1][12]} This reaction forms the stable urea linkage that is characteristic of this class of compounds.^{[12][13]}

[Click to download full resolution via product page](#)

Caption: Role of **2,6-Difluorobenzoyl isocyanate** in insecticide synthesis.

Section 5: Safety, Handling, and Storage

2,6-Difluorobenzoyl isocyanate is a hazardous chemical that requires strict safety protocols. It is classified as harmful if swallowed, inhaled, or absorbed through the skin.^{[5][6]} It is also a potent irritant to the eyes, respiratory system, and skin.^{[5][6][14]}

Key Hazards:

- Toxicity: Harmful by all major routes of exposure (inhalation, ingestion, dermal contact).[5][15]
- Irritation: Causes severe irritation to eyes, skin, and mucous membranes.[6][14] It is a lachrymator, meaning it can induce tearing.[6][15]
- Sensitization: May cause allergic skin reactions and respiratory sensitization upon repeated exposure.[6][14] Exposure can lead to asthma-like symptoms, which may be delayed.[6]
- Reactivity: Reacts with water, alcohols, acids, bases, and strong oxidizing agents.[4][16]

Handling and Personal Protective Equipment (PPE):

- Ventilation: All handling must be conducted in a well-ventilated chemical fume hood.[6][14]
- Eye Protection: Wear chemical safety goggles and a face shield.[6]
- Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[6]
- Respiratory Protection: If there is a risk of inhalation, a NIOSH/MSHA-approved respirator should be used.[6]

Storage:

- Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.[6][14]
- For long-term stability, storage in a freezer at or below -20°C is required.[2][5][6]

Emergency Procedures:

- Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, seeking prompt medical attention.[6][14]
- Skin Contact: Remove contaminated clothing and flush the affected area with plenty of water. Seek medical attention.[14]

- Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen and seek medical help.[14]
- Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]

Section 6: References

- LookChem. (n.d.). Cas 60731-73-9, **2,6-Difluorobenzoyl isocyanate**. Retrieved from --INVALID-LINK--
- PubChem. (n.d.). **2,6-Difluorobenzoyl isocyanate**. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
- BenchChem. (n.d.). **2,6-Difluorobenzoyl isocyanate** | 60731-73-9. Retrieved from --INVALID-LINK--
- Guidechem. (n.d.). **2,6-Difluorobenzoyl isocyanate** 60731-73-9 wiki. Retrieved from --INVALID-LINK--
- Shaanxi Dideu Medichem Co. Ltd. (n.d.). Buy **2,6-Difluorobenzoyl isocyanate** Industrial Grade. ECHEMI. Retrieved from --INVALID-LINK--
- Cole-Parmer. (n.d.). Material Safety Data Sheet - **2,6-Difluorobenzoyl isocyanate**. Retrieved from --INVALID-LINK--
- Fluorine Chemical. (n.d.). **2,6-Difluorobenzoyl isocyanate**/DFBI. Retrieved from --INVALID-LINK--
- ChemBK. (2024). **2,6-Difluorobenzoyl isocyanate**. Retrieved from --INVALID-LINK--
- Cole-Parmer. (n.d.). Material Safety Data Sheet - **2,6-Difluorobenzoyl Isocyanate**. Retrieved from --INVALID-LINK--
- PrepChem.com. (n.d.). Synthesis of **2,6-Difluorobenzoyl isocyanate**. Retrieved from --INVALID-LINK--

- Alfa Chemistry. (n.d.). CAS 60731-73-9 **2,6-Difluorobenzoyl Isocyanate**. Retrieved from --INVALID-LINK--
- FINETECH INDUSTRY LIMITED. (n.d.). **2,6-Difluorobenzoyl isocyanate** | CAS: 60731-73-9. Retrieved from --INVALID-LINK--
- Fisher Scientific. (2021). SAFETY DATA SHEET - **2,6-Difluorobenzoyl isocyanate**. Retrieved from --INVALID-LINK--
- ChemicalBook. (n.d.). **2,6-Difluorobenzoyl isocyanate** synthesis. Retrieved from --INVALID-LINK--
- ChemicalBook. (2023). **2,6-Difluorobenzoyl isocyanate** - Safety Data Sheet. Retrieved from --INVALID-LINK--
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Lufenuron Synthesis: A Look into the Chemical Production of a Key Insecticide. Retrieved from --INVALID-LINK--
- Google Patents. (n.d.). CN113666844A - Method for continuously producing 2, 6-difluorobenzoyl isocyanate. Retrieved from --INVALID-LINK--
- Google Patents. (n.d.). US4564639A - N-(2,6-Difluorobenzoyl)-N'-(2-fluoro-4-halophenyl)urea. Retrieved from --INVALID-LINK--
- Semantic Scholar. (1992). New approach to the synthesis of **2,6-difluorobenzoyl isocyanate** and its use in the preparation of N-(2,6-difluorobenzoyl)-N'-(polyfluoroaryl)ureas. Retrieved from --INVALID-LINK--
- BenchChem. (n.d.). Application Notes and Protocols: 2,6-Difluorotoluene as a Precursor for Agrochemicals. Retrieved from --INVALID-LINK--
- Patsnap Eureka. (2025). The Role of Isocyanates in Modern Pharmaceuticals. Retrieved from --INVALID-LINK--
- Chemsoc. (2025). **2,6-Difluorobenzoyl isocyanate** | CAS#:60731-73-9. Retrieved from --INVALID-LINK--

- Pharma Innovation. (n.d.). CAS 60731-73-9 **2,6-Difluorobenzoyl isocyanate**. Retrieved from --INVALID-LINK--

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,6-Difluorobenzoyl isocyanate | 60731-73-9 | Benchchem [benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. 2,6-Difluorobenzoyl isocyanate | C8H3F2NO2 | CID 2733369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. chembk.com [chembk.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. echemi.com [echemi.com]
- 8. 2,6-Difluorobenzoyl isocyanate/DFBI [beijingyuji.com]
- 9. prepchem.com [prepchem.com]
- 10. CN113666844A - Method for continuously producing 2, 6-difluorobenzoyl isocyanate - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. nbinno.com [nbinno.com]
- 13. US4564639A - N-(2,6-Difluorobenzoyl)-N-'-(2-fluoro-4-halophenyl)urea - Google Patents [patents.google.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. 2,6-Difluorobenzoyl isocyanate | CAS#:60731-73-9 | Chemsric [chemsrc.com]
- 16. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [2,6-Difluorobenzoyl isocyanate molecular structure and formula]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1586058#2-6-difluorobenzoyl-isocyanate-molecular-structure-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com